molecular formula C17H12INO3S B3952567 (5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3952567
M. Wt: 437.3 g/mol
InChI Key: NEHWRFJBDWZQEA-DHDCSXOGSA-N
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Description

(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyl group, and a hydroxy-iodobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a suitable amine with a carbonyl compound, such as a ketone or aldehyde, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidine ring.

    Addition of the Hydroxy-Iodobenzylidene Moiety: The hydroxy-iodobenzylidene moiety is added via a condensation reaction between a hydroxy-iodobenzaldehyde and the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification Techniques: Employing purification methods like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyl and hydroxy-iodobenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the iodine atom, which may affect its biological activity.

    (5Z)-3-benzyl-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the hydroxy group, potentially altering its reactivity and interactions.

    (5Z)-3-benzyl-5-(4-hydroxy-3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of iodine, which may influence its chemical properties.

Uniqueness

(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of both hydroxy and iodine substituents on the benzylidene group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO3S/c18-13-8-12(6-7-14(13)20)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHWRFJBDWZQEA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-3-benzyl-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

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